1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one

Description

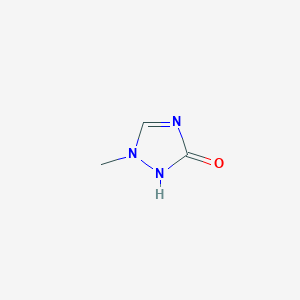

1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one (CAS: 55847-43-3) is a heterocyclic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol. Its SMILES notation is CN1C=NC(=O)N1, and its InChIKey is GBALMULMVZYLHW-UHFFFAOYSA-N . Structurally, it features a fused triazolone ring system with a methyl group at the N1 position (Figure 1).

Physicochemical Properties (predicted):

| Property | Value |

|---|---|

| Collision Cross Section (Ų, [M+H]+) | 116.0 |

| Collision Cross Section (Ų, [M+Na]+) | 127.8 |

| LogP (estimated) | -0.5 to 0.2 |

| Solubility | Moderate in polar solvents |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-2-4-3(7)5-6/h2H,1H3,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBALMULMVZYLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55847-43-3 | |

| Record name | 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one can be synthesized through various organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with formic acid or its derivatives under reflux conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while reduction can produce triazolone alcohols.

Scientific Research Applications

1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial or fungal enzymes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazolone derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., 4-Cl in PRR846 and C3) enhance anti-proliferative and inhibitory activities .

- Bulkier substituents (e.g., isoquinolinyl in TAK-020) improve target selectivity and pharmacokinetics .

- The methyl group in 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one may reduce metabolic instability compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility | Collision Cross Section (Ų) |

|---|---|---|---|---|

| This compound | 99.09 | ~0.0 | Moderate | 116.0 ([M+H]+) |

| PRR846 | 215.63 | 2.1 | Low | N/A |

| TAK-020 | 349.37 | 3.5 | Low (lipophilic) | N/A |

Key Insight : Lower molecular weight and moderate solubility make this compound a promising scaffold for further optimization, though its pharmacokinetic behavior requires validation.

Biological Activity

1-Methyl-2,3-dihydro-1H-1,2,4-triazol-3-one is a heterocyclic compound belonging to the triazole family. This compound is characterized by a fused triazole ring and a ketone group, which contribute to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly for their antimicrobial and antifungal properties.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| CAS Number | 55847-43-3 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating the antimicrobial efficacy of triazole derivatives found that this compound showed moderate activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study of various triazole derivatives:

- Compound Tested : this compound

- Tested Microorganisms :

- Staphylococcus aureus

- Enterobacter aerogenes

- Bacillus cereus

The results indicated that the compound exhibited an inhibition zone diameter of approximately 15 mm against Staphylococcus aureus, suggesting potential as an antimicrobial agent .

Anti-inflammatory Activity

Recent studies have also explored the anti-inflammatory properties of this compound. In vitro tests on peripheral blood mononuclear cells (PBMCs) demonstrated that derivatives of this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 .

Summary of Anti-inflammatory Effects

| Compound | Cytokine Release Reduction (%) |

|---|---|

| 1-Methyl Triazolone | TNF-α: 30% |

| IL-6: 25% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors in microbial cells. The triazole ring can inhibit enzyme activity critical for cell wall synthesis or metabolic pathways in bacteria and fungi .

Synthetic Routes

The synthesis of this compound can be achieved through various organic reactions involving hydrazine derivatives and formic acid under reflux conditions. This method typically yields high purity and efficiency .

Applications in Medicine and Agriculture

Due to its biological properties, this compound is being investigated for potential applications in:

- Medicinal Chemistry : As a scaffold for developing new antimicrobial agents.

- Agricultural Chemistry : In the formulation of fungicides and herbicides due to its antifungal properties.

Q & A

Basic: What are the established synthetic routes for 1-methyl-2,3-dihydro-1H-1,2,4-triazol-3-one, and how can purity be optimized?

The compound is typically synthesized via a two-step process. First, 2,4-dihydro-3H-1,2,4-triazol-3-one (TO) is prepared, often through the reaction of semicarbazide with formic acid . The second step involves nitration or alkylation to introduce substituents like the methyl group. Purity optimization can be achieved by controlling reaction conditions (e.g., temperature, stoichiometry) and employing purification techniques such as recrystallization or column chromatography. Analytical methods like HPLC or NMR should validate purity .

Advanced: How can regioselectivity challenges in alkylation/acylation reactions of the triazolone core be addressed?

Regioselectivity in functionalization (e.g., alkylation at the N1 vs. N2 positions) is influenced by steric and electronic factors. For example, bulky acylating agents or electron-withdrawing substituents may favor reaction at the less hindered site. X-ray crystallography (e.g., ORTEP-3 ) and spectroscopic analysis (e.g., - HMBC NMR) are critical for confirming regiochemical outcomes . Computational modeling (DFT) can also predict reactive sites .

Basic: What spectroscopic techniques are recommended for characterizing tautomeric forms of this compound?

The triazolone core exhibits tautomerism between 1H and 2H forms. NMR can distinguish carbonyl vs. imine environments, while IR spectroscopy identifies C=O stretching (~1700 cm). X-ray diffraction (XRD) provides definitive structural confirmation, as demonstrated in crystallographic studies of related triazolones .

Advanced: How do steric and electronic modifications influence thermal stability and detonation properties?

Thermal stability is enhanced by electron-withdrawing groups (e.g., nitro substituents) that reduce ring strain. Impact sensitivity and detonation velocity depend on molecular packing and hydrogen-bonding networks. Combustion calorimetry and differential scanning calorimetry (DSC) are used to quantify stability, while detonation pressure calculations (e.g., Cheetah software) model energetic performance .

Basic: What pharmacological activities have been reported for triazolone derivatives?

Derivatives exhibit antimicrobial, antifungal, and anticancer activities. For example, 4-amino-substituted triazolones show efficacy against breast cancer cell lines (MDA-MB468, MCF7) by modulating apoptotic pathways. Structure-activity relationship (SAR) studies often focus on substituents at the 4-position, such as aryl or sulfonamide groups .

Advanced: How can contradictions in sensitivity data (e.g., impact vs. thermal sensitivity) be resolved experimentally?

Discrepancies arise from differing test protocols (e.g., UN gap test vs. BAM drop-weight test). Controlled studies using standardized methods (e.g., STANAG 4489 for explosives) and multivariate analysis (e.g., PCA) can isolate variables like crystal morphology or impurities. Synchrotron XRD and SEM imaging correlate structural defects with sensitivity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are effective due to the compound’s moderate solubility. Solubility can be predicted via Hansen solubility parameters. Crystallization under slow cooling or anti-solvent addition (e.g., hexane) improves yield and crystal quality .

Advanced: How can continuous-flow microreactors enhance the nitration step in synthesis?

Microreactors improve heat/mass transfer, reducing side reactions (e.g., over-nitration). For example, nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor achieved >90% yield with precise temperature control. Real-time FTIR monitoring ensures reaction progress .

Basic: What safety protocols are critical when handling this compound?

Due to potential irritancy and thermal decomposition risks, use PPE (gloves, goggles) and work in a fume hood. Storage should avoid incompatible materials (e.g., strong oxidizers). Safety data sheets (SDS) for analogous triazolones recommend fire suppression via CO or dry chemical agents .

Advanced: What strategies improve the bioavailability of triazolone-based drug candidates?

Bioavailability is enhanced by derivatization with hydrophilic groups (e.g., sulfonic acids) or prodrug approaches (e.g., esterification). Pharmacokinetic studies in rodent models, coupled with logP measurements and PAMPA assays, guide optimization. Co-crystallization with cyclodextrins can also improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.